molecular formula C21H25N3O4 B2462863 4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 303151-64-6

4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2462863
CAS RN: 303151-64-6
M. Wt: 383.448
InChI Key: AZZICYIBRICOKF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the spirocyclic structure, along with the various functional groups, suggests that the molecule could have interesting chemical properties. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the functional groups present in the molecule. For example, the methoxy group might undergo substitution reactions, while the nitro group could participate in reduction reactions. The spirocyclic core of the molecule might also undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution within the molecule .

Scientific Research Applications

Supramolecular Arrangements

The compound "4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane" and its derivatives have been explored for their role in supramolecular arrangements. For instance, the study by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, a related compound, delved into the relationship between molecular and crystal structures, focusing on how substituents influence supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Synthesis and Structural Analysis

Several studies focus on the synthesis and structural analysis of compounds related to "4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane". For example, Ismiyev et al. (2013) synthesized new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers, providing insights into their molecular structures (Ismiyev, Maharramov, Aliyeva, Askerov, Mahmudov, Kopylovich, Naïli, & Pombeiro, 2013). Additionally, the synthesis and crystal structure of related oxaspirocyclic compounds were reported by Jiang and Zeng (2016), highlighting the importance of molecular geometry in these compounds (Jiang & Zeng, 2016).

Cholinergic Agents

In the field of medicinal chemistry, some derivatives of "4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane" have been explored as potential cholinergic agents. Ishihara et al. (1992) synthesized a series of compounds, including diazaspirodecane diones, and tested them for muscarinic receptor binding affinity, demonstrating potential agonistic activities in specific assays (Ishihara, Yukimasa, Miyamoto, & Goto, 1992).

NMR Spectroscopy

The relative configuration of spirodecanes, which are structurally similar to the compound , has been studied using NMR spectroscopy. Guerrero-Alvarez et al. (2004) provided insights into the stereochemistry of such compounds using 13C, 15N, and 17O NMR (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound. If the compound has biological activity, the mechanism of action would depend on the specific biological target and how the compound interacts with that target .

Future Directions

Future research on this compound could involve exploring its synthesis and characterizing its physical and chemical properties. If the compound has biological activity, it could also be interesting to study its mechanism of action and potential applications .

properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-20-8-2-17(3-9-20)16-23-14-15-28-21(23)10-12-22(13-11-21)18-4-6-19(7-5-18)24(25)26/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZICYIBRICOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCOC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane

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